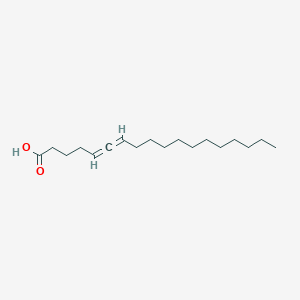
(R)-3-羟基辛酸
描述
®-3-Hydroxyoctanoic acid is a chiral hydroxy fatty acid with the molecular formula C8H16O3 It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octanoic acid chain
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the reduction of 3-ketooctanoic acid using a suitable reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield ®-3-hydroxyoctanoic acid.
Biocatalytic Methods: Enzymatic reduction using specific dehydrogenases can also be employed to achieve high enantioselectivity in the production of ®-3-hydroxyoctanoic acid.
Industrial Production Methods:
Fermentation: Certain microorganisms can be engineered to produce ®-3-hydroxyoctanoic acid through fermentation processes. This method is advantageous due to its sustainability and potential for large-scale production.
Types of Reactions:
Oxidation: ®-3-Hydroxyoctanoic acid can undergo oxidation to form 3-ketooctanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, which are useful in various chemical applications.
Reduction: Further reduction of ®-3-hydroxyoctanoic acid can yield octanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Esterification: Carboxylic acids, acid chlorides, and catalysts such as sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 3-Ketooctanoic acid.
Esterification: Various esters depending on the reactants used.
Reduction: Octanoic acid.
Chemistry:
Polymer Synthesis: ®-3-Hydroxyoctanoic acid can be used as a monomer in the synthesis of biodegradable polymers, which are of interest for environmentally friendly materials.
Biology:
Metabolic Studies: This compound is a key intermediate in the metabolism of fatty acids and can be used to study metabolic pathways in various organisms.
Medicine:
Drug Development: Due to its chiral nature, ®-3-hydroxyoctanoic acid is explored for the synthesis of enantiomerically pure pharmaceuticals.
Industry:
Biodegradable Plastics: The compound’s potential in producing biodegradable plastics makes it valuable for reducing plastic waste.
Molecular Targets and Pathways:
Enzymatic Interactions: ®-3-Hydroxyoctanoic acid interacts with specific enzymes such as dehydrogenases and reductases, playing a role in metabolic pathways involving fatty acid oxidation and synthesis.
Cellular Effects: It can influence cellular processes by acting as a substrate or inhibitor in various biochemical reactions.
科学研究应用
生物活性化合物平台
“(R)-3-羟基辛酸”来源于细菌聚合物聚羟基脂肪酸酯(PHA)。 从该酸开始合成了一系列18种不同的化合物,包括卤代和不饱和的甲基和苄基酯 . 这些衍生物在开发新的生物活性化合物方面具有潜在应用 .
抗菌活性
“(R)-3-羟基辛酸”及其衍生物中羧基的存在对其抗菌活性至关重要。 它们已显示出对多种细菌(包括革兰氏阳性和革兰氏阴性菌)和真菌的抑制作用 .
抑制真菌菌丝形成
3-卤代辛酸,是“(R)-3-羟基辛酸”的衍生物,已显示出抑制白色念珠菌菌丝形成的能力 . 这在治疗真菌感染方面可能会有用。
群体感应抑制
“(R)-3-羟基辛酸”和“(E)-辛-2-烯酸”已显示出抑制机会病原菌铜绿假单胞菌PAO1中群体感应调控的绿脓杆菌素产生的能力 . 这可能用于治疗细菌感染。
可生物降解聚合物
“(R)-3-羟基辛酸”是聚羟基脂肪酸酯(PHA)的组成部分,PHA是由原核生物产生的天然聚酯家族。 PHA是可生物降解的聚合物,可以由可再生生物资源制成,如葡萄糖、甘油和脂肪酸 . 它们有许多用途,从可堆肥包装材料到医疗应用材料 .
潜在的石油化工替代品
随着生物聚合物研究的进展,包括“(R)-3-羟基辛酸”的PHA被认为是替代石油化工产品的潜在替代品 . 这可能对可持续性和环境保护产生重大影响。
作用机制
Target of Action
It is known that similar compounds like alpha-lipoic acid interact with certain proteins and function as part of essential mitochondrial multi-enzyme complexes involved in energy and amino acid metabolism .
Mode of Action
The mode of action of ®-3-hydroxyoctanoic acid is not fully understood. It is likely that it interacts with its targets to induce certain biochemical changes. For instance, alpha-lipoic acid, a similar compound, is known to convert blood sugar (glucose) into energy using oxygen, a process referred to as aerobic metabolism . It also acts as an antioxidant, neutralizing harmful compounds called free radicals that damage cells at the genetic level .
Biochemical Pathways
It is plausible that it may influence pathways related to energy metabolism and antioxidant defense, similar to alpha-lipoic acid .
Pharmacokinetics
It is known that similar compounds like alpha-lipoic acid have poor aqueous solubility, leading to poor absorption and low bioavailability .
Result of Action
Based on the effects of similar compounds, it may potentially aid in energy production, act as an antioxidant, and possibly influence glucose metabolism .
相似化合物的比较
(S)-3-Hydroxyoctanoic Acid: The enantiomer of ®-3-hydroxyoctanoic acid, differing in the spatial arrangement of the hydroxyl group.
3-Ketooctanoic Acid: An oxidized form of ®-3-hydroxyoctanoic acid, lacking the hydroxyl group.
Uniqueness:
Chirality: The ®-configuration provides specific interactions with enzymes and receptors, making it distinct from its (S)-enantiomer.
Functional Group: The presence of the hydroxyl group at the third carbon position imparts unique chemical reactivity compared to other octanoic acid derivatives.
属性
IUPAC Name |
3-hydroxyoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLAKGOSZHTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-38-3 | |
| Record name | Poly(3-Hydroxyoctanoic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00864487 | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-27-4, 120659-38-3 | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(3-hydroxyoctanoic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3h)-thione](/img/structure/B1238861.png)





![2-[(1S,9Z,11S,13S,17S,25Z,27S,33S,35S,36S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238875.png)





